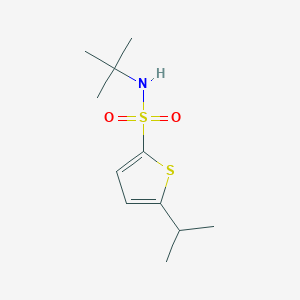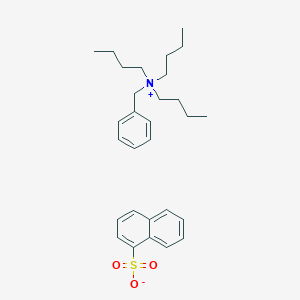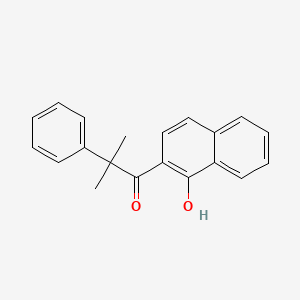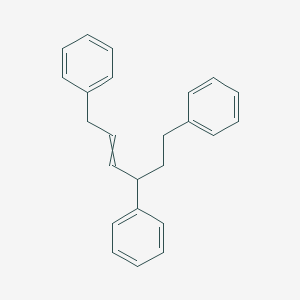
1,1',1''-(Hex-2-ene-1,4,6-triyl)tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene typically involves the reaction of hexene with benzene derivatives under specific conditions. One common method involves the use of a catalyst such as magnesium chloride/titanium tetrachloride and dicyclopentadienylzirconium dichloride. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene has several scientific research applications:
Kinetics and Mechanisms: Research involving the hydroformylation of 1-hexene catalyzed by rhodium systems highlights its importance in understanding reaction kinetics and mechanisms.
Industrial Processes:
Mechanism of Action
The mechanism by which 1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene exerts its effects involves interactions with specific molecular targets and pathways. For example, in polymerization reactions, it interacts with catalyst systems to enhance the rate of ethene consumption. The phenyl groups in its structure may also participate in π-π interactions, influencing its reactivity and stability in various chemical processes.
Comparison with Similar Compounds
1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene can be compared with other similar compounds such as:
1-Hexene: A closely related compound known for its role in polymerization reactions.
2,4,6-Triphenyl-1-hexene: Another name for the same compound, highlighting its structural features.
1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene: Similar compounds with slight variations in the positioning of phenyl groups or the length of the alkene chain.
The uniqueness of 1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene lies in its specific structure, which allows for diverse applications in scientific research and industrial processes.
Properties
CAS No. |
376372-04-2 |
|---|---|
Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,6-diphenylhex-4-en-3-ylbenzene |
InChI |
InChI=1S/C24H24/c1-4-11-21(12-5-1)15-10-18-24(23-16-8-3-9-17-23)20-19-22-13-6-2-7-14-22/h1-14,16-18,24H,15,19-20H2 |
InChI Key |
HVNPFTYOZXKDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


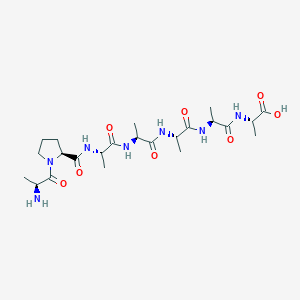
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)

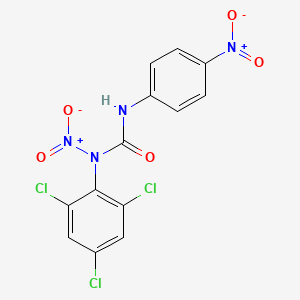

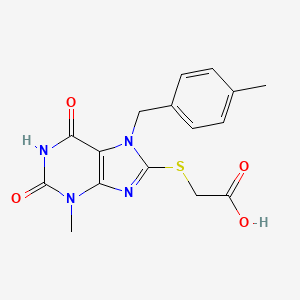
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)

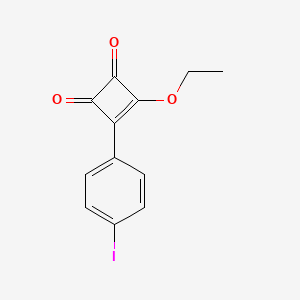
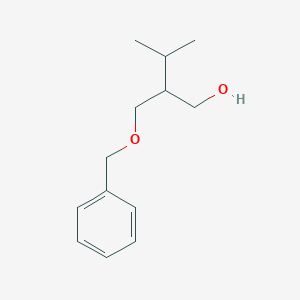
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
